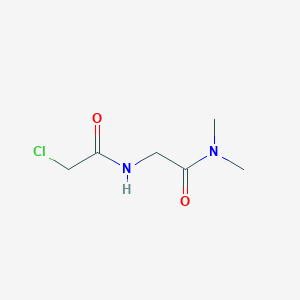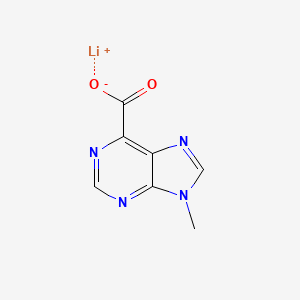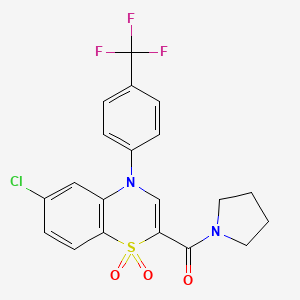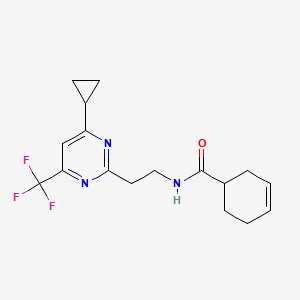![molecular formula C20H19ClN2O3S2 B2939379 N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide CAS No. 1226430-71-2](/img/structure/B2939379.png)
N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxamide group (CONH2), a sulfonamide group (SO2NH2), and a benzyl group (C6H5CH2). The benzyl group is substituted with a chlorine atom, and the sulfonamide group is further substituted with a methyl group and a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, the carboxamide group, the sulfonamide group, and the benzyl group. The chlorine atom on the benzyl group and the methyl group on the sulfonamide group would also be key features. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Sulfonamides, for example, are known to undergo reactions with amines to form substituted sulfonamides .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Four-Component Gewald Reaction : A study by Abaee and Cheraghi (2013) demonstrates the efficient formation of 2-amino-3-carboxamide derivatives of thiophene, including compounds structurally similar to N-(3-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide. This process involves a four-component reaction under aqueous conditions, highlighting a facile approach to synthesizing these compounds (Abaee & Cheraghi, 2013).
- Thiophene-2-carboxanilides Reactions : Research by El-Sayed (1998) focuses on the reactions of thiophene-2-carboxanilide and its derivatives, leading to the formation of various sulfonyl chlorides and sulfonylamino acids. These compounds are structurally related to the compound and provide insight into its potential synthesis pathways (El-Sayed, 1998).
Biological Activity
- Antimicrobial Activity : A study by Arora et al. (2013) examines the antimicrobial activity of thiophene derivatives, including those structurally related to this compound. These compounds show potential in combating microbial infections (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
- Anticancer Properties : Yılmaz et al. (2015) explore the synthesis of derivatives structurally similar to the compound , demonstrating pro-apoptotic activity and potential as anticancer agents. This indicates the possible therapeutic applications of these compounds in cancer treatment (Yılmaz et al., 2015).
Chemical Properties and Applications
- Chemosensor Development : Meng et al. (2018) synthesized a chemosensor based on a compound structurally related to this compound. This highlights the potential use of such compounds in developing sensors for detecting specific ions or molecules (Meng et al., 2018).
- Polymer Synthesis : Mehdipour‐Ataei and Hatami (2007) discuss the synthesis of aromatic poly(sulfone sulfide amide imide)s, incorporating compounds similar to the one . This suggests potential applications in the development of new polymers with specific properties (Mehdipour‐Ataei & Hatami, 2007).
Zukünftige Richtungen
Future research on this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties. It could also involve exploring its potential uses in various applications, depending on its properties and activities .
Wirkmechanismus
Target of Action
It is known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological effects . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the thiophene ring system, which is a part of this compound, plays a crucial role in its biological activity . The interaction of the compound with its targets likely involves the formation of bonds with specific receptors, leading to changes in cellular processes .
Biochemical Pathways
These could potentially include pathways related to inflammation, cell proliferation, and microbial growth .
Pharmacokinetics
The properties of similar compounds suggest that it may be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
These could potentially include the inhibition of cell proliferation in cancer cells, reduction of inflammation, and inhibition of microbial growth .
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-14-6-8-17(9-7-14)28(25,26)23(2)18-10-11-27-19(18)20(24)22-13-15-4-3-5-16(21)12-15/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOSAJYCQXORQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)



![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)

![4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2939308.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2939312.png)

![(4-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2939314.png)
![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)


![2-Methyl-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2939319.png)